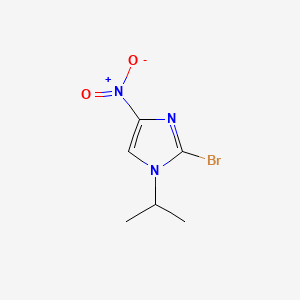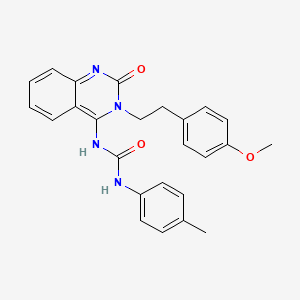
2-Bromo-1-isopropyl-4-nitro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-isopropyl-4-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a bromine atom at the 2-position, an isopropyl group at the 1-position, and a nitro group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-isopropyl-4-nitro-1H-imidazole typically involves the bromination of 4-nitroimidazole followed by selective substitution reactions. One common method involves the dibromination of 4-nitroimidazole, followed by selective debromination using reductive deiodination strategies . The reaction conditions are generally mild and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of this compound can be achieved through a cost-effective and scalable synthesis method. The process involves the selection of appropriate starting materials and reagents to ensure high yield and purity. The use of non-proton solvents and specific bromination agents helps in achieving the desired product efficiently .
化学反応の分析
Types of Reactions
2-Bromo-1-isopropyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution: Formation of various substituted imidazoles depending on the nucleophile used.
Reduction: Formation of 2-bromo-1-isopropyl-4-amino-1H-imidazole.
Oxidation: Formation of oxidized derivatives with different functional groups.
科学的研究の応用
2-Bromo-1-isopropyl-4-nitro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 2-Bromo-1-isopropyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . The bromine and isopropyl groups may also contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
類似化合物との比較
Similar Compounds
- 4-Bromo-1H-imidazole
- 2-Bromo-4-nitro-1H-imidazole
- 1-Isopropyl-4-nitro-1H-imidazole
Uniqueness
The presence of both a bromine atom and a nitro group makes it a versatile intermediate for various chemical transformations .
特性
分子式 |
C6H8BrN3O2 |
|---|---|
分子量 |
234.05 g/mol |
IUPAC名 |
2-bromo-4-nitro-1-propan-2-ylimidazole |
InChI |
InChI=1S/C6H8BrN3O2/c1-4(2)9-3-5(10(11)12)8-6(9)7/h3-4H,1-2H3 |
InChIキー |
URJUFHFSBFWVHD-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(N=C1Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110406.png)


![3-Methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B14110426.png)
![4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B14110427.png)

![methyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B14110432.png)
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14110435.png)
![but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B14110437.png)
![N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110439.png)

![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14110451.png)
![N-[(1Z)-1-(biphenyl-4-yl)ethylidene]-4-(4-chlorobenzyl)piperazin-1-amine](/img/structure/B14110459.png)
![2-[N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B14110471.png)
